6-Amino-5-chloro-2-methylnicotinonitrile
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Overview
Description
6-Amino-5-chloro-2-methylnicotinonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of nicotinonitrile and contains an amino group, a chlorine atom, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile typically involves the reaction of 5-chloro-2-methylnicotinonitrile with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloro-2-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
6-Amino-5-chloro-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-chloro-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and chlorine groups allows for specific interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methylpyridin-2-amine
- 2-Amino-6-methylpyridin-3-ol
- 2-Amino-4,6-dimethylnicotinamide
- 2-Amino-5-fluoro-6-methylpyridine
- 4-(Difluoromethyl)-6-methylpyridin-2-amine
Uniqueness
6-Amino-5-chloro-2-methylnicotinonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of an amino group, a chlorine atom, and a methyl group on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-amino-5-chloro-2-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(3-9)2-6(8)7(10)11-4/h2H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZUCWMBBRJFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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